molecular formula C12H10F2O4 B1446667 Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate CAS No. 1342259-34-0

Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No. B1446667
CAS RN: 1342259-34-0
M. Wt: 256.2 g/mol
InChI Key: ZTONCYLHYFLRLD-TWGQIWQCSA-N
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Description

“Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate” is a chemical compound. It is related to 2,6-Difluorophenylboronic acid, which is used as a substrate in the model reaction of Suzuki–Miyaura coupling . It is also used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .


Synthesis Analysis

The synthesis of related compounds involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation . For instance, 2,6-Difluorophenylboronic acid can be used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate .


Molecular Structure Analysis

The structure of a related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, reveals the presence of two crystallographically unique rotomers in the lattice . The position of ortho-fluoro azo rings differ between the two rotomers .


Chemical Reactions Analysis

The related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Highly Substituted 2H-Azirine-2-carboxylates

    • Ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates were synthesized by coupling phenacyl azides with ethyl pyruvate. This process involved the transformation of ethyl 4-aryl-3-azido-2-hydroxy-2-methyl-4-oxobutanoates, leading to the formation of 3-aroyl-2-ethoxycarbonyl-2-methyl-2H-azirines (Patonay, Jekő, & Juhász-Tóth, 2008).
  • Inhibitors of Kynurenine-3-Hydroxylase

    • A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate, were synthesized as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neuroprotection (Drysdale, Hind, Jansen, & Reinhard, 2000).
  • Enantioselective Sequential Hydrogenation

    • The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, similar in structure to ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate, resulted in the formation of ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process involved a sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008).
  • Picryl and 4-Cyano-2,6-Dinitrophenyl Derivatives

    • Ethyl 3-hydroxy-2-picrylbut-2-enoate and its analogues, closely related to ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate, have been synthesized and characterized. These compounds were instrumental in making unambiguous 1H n.m.r. assignments (Chudek, Foster, & Stewart, 1983).

Analytical and Structural Applications

  • Crystal Structure Analysis

    • The crystal structure of compounds like ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate has been elucidated, providing insights into molecular interactions and packing in the crystal lattice. This knowledge is vital for understanding the properties of similar compounds (Flores, Vicenti, Pereira, Dias da Silva, & Zambiazi, 2014).
  • N⋯π and O⋯π Interactions Study

    • Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, structurally related to ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate, has revealed the significance of rare N⋯π and O⋯π interactions in the formation of crystal structures, enhancing our understanding of molecular assembly (Zhang, Wu, & Zhang, 2011).

Future Directions

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . Therefore, “Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate” and related compounds could have potential applications in this area.

properties

IUPAC Name

ethyl (Z)-4-(2,6-difluorophenyl)-4-hydroxy-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O4/c1-2-18-12(17)10(16)6-9(15)11-7(13)4-3-5-8(11)14/h3-6,15H,2H2,1H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTONCYLHYFLRLD-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=C(C=CC=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C(/C1=C(C=CC=C1F)F)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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